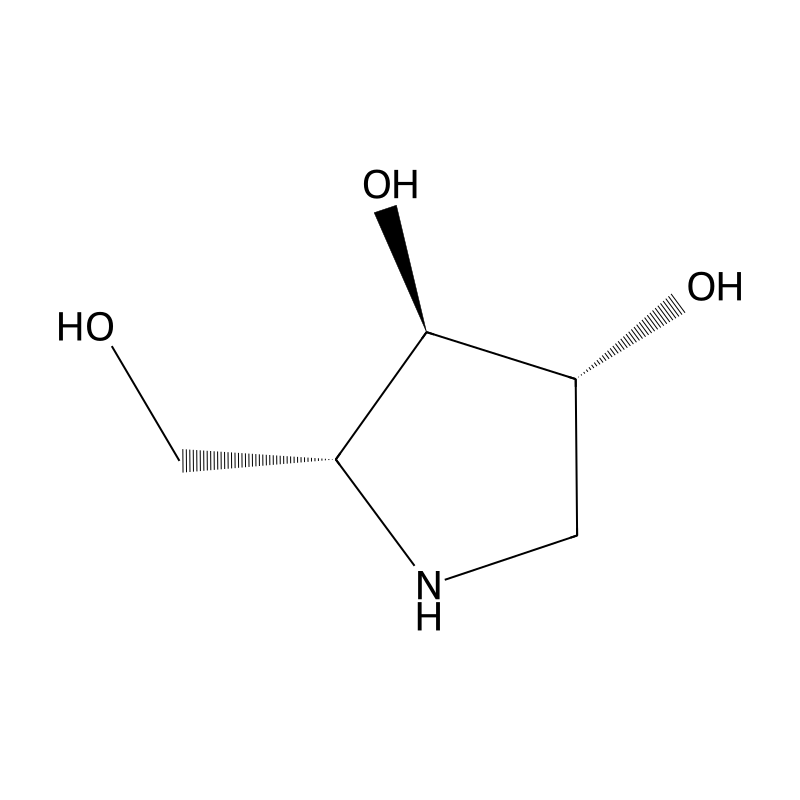

1,4-Dideoxy-1,4-imino-d-arabinitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1,4-Dideoxy-1,4-imino-d-arabinitol is a natural product found in Adenophora triphylla var. japonica, Angylocalyx pynaertii, and other organisms with data available.

1,4-Dideoxy-1,4-imino-D-arabinitol is a synthetic compound that serves as a potent inhibitor of glycogen phosphorylase, an enzyme crucial for glycogen breakdown. This compound is structurally characterized by the absence of hydroxyl groups at the 1 and 4 positions of the arabinitol sugar backbone, replaced instead by imino groups. Its chemical formula is CHN, and it is often referred to by its abbreviation, DAB. The compound has garnered attention for its role in studying glycogen metabolism in various biological systems, particularly in the brain, where it influences energy substrate utilization.

- Inhibition of Glycogen Phosphorylase: DAB acts as a competitive inhibitor of glycogen phosphorylase, affecting the enzyme's activity in liver and brain tissues. The inhibitory concentration (IC) is approximately 400 nM in brain homogenates .

- Analog Synthesis: DAB analogues have been synthesized that exhibit selective inhibition of α-mannosidase, with Ki values ranging from 0.23 to 1.4 μM .

The biological activity of 1,4-dideoxy-1,4-imino-D-arabinitol is primarily linked to its inhibition of glycogen phosphorylase. This inhibition leads to altered glucose metabolism pathways:

- Glycogen Shunt Activity: In astrocytes, DAB significantly reduces glucose metabolism via glycogen under conditions where glucose is not available .

- Neuronal Function: In isolated mouse optic nerve preparations, DAB impairs the ability to sustain action potentials without glucose, indicating its role in neuronal energy metabolism .

Several methods have been developed for synthesizing 1,4-dideoxy-1,4-imino-D-arabinitol:

- Chirospecific Synthesis: A method focusing on creating specific stereoisomers of DAB has been reported .

- Efficient Synthetic Routes: Recent studies have outlined efficient synthetic pathways for both D-arabinitol and its L-isomer, emphasizing yield and purity .

The applications of 1,4-dideoxy-1,4-imino-D-arabinitol extend across various fields:

- Neuroscience Research: It serves as a tool for investigating brain glycogen metabolism and understanding energy dynamics within neural tissues.

- Pharmacological Studies: Due to its inhibitory properties on glycogen phosphorylase, it is explored for potential therapeutic applications in metabolic disorders .

Interaction studies involving 1,4-dideoxy-1,4-imino-D-arabinitol have focused on its effects on various enzymes and metabolic pathways:

- Glycogen Metabolism: The compound does not affect other enzymes like glucose-6-phosphate dehydrogenase and hexokinase, indicating a specific interaction with glycogen phosphorylase .

- Transport Mechanisms: Studies suggest that DAB's transport into cells does not occur via glucose transporters, highlighting unique cellular interactions .

Several compounds share structural or functional similarities with 1,4-dideoxy-1,4-imino-D-arabinitol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Deoxynojirimycin | Yes | Inhibitor of α-glucosidases; used for diabetes |

| 2-Amino-2-deoxy-D-glucose | Yes | Inhibitor of hexokinase; affects glycolysis |

| N-(Phosphonacetyl)-L-aspartate | No | Inhibitor of aspartate transcarbamoylase; different target |

| N-(2-Aminoethyl)-D-glucosamine | Yes | Inhibits chitin synthase; used in antifungal agents |

While these compounds may share certain structural characteristics with 1,4-dideoxy-1,4-imino-D-arabinitol, their unique mechanisms of action and applications set them apart.

1,4-Dideoxy-1,4-imino-d-arabinitol, commonly referred to as DAB in scientific literature, is a polyhydroxylated pyrrolidine that belongs to the iminosugar class of compounds [1]. These compounds are characterized by the replacement of the endocyclic oxygen in monosaccharides with a nitrogen atom, which gives them structural similarity to carbohydrates while maintaining chemical and metabolic stability [6]. The synthesis of 1,4-dideoxy-1,4-imino-d-arabinitol has been extensively explored using chiral pool approaches, particularly employing carbohydrate precursors as starting materials [2].

Carbohydrate-based chiral pool synthesis represents one of the most effective methods for preparing optically active compounds like 1,4-dideoxy-1,4-imino-d-arabinitol [12]. This approach leverages the inherent stereochemistry of naturally occurring carbohydrates to establish the desired stereochemical configuration in the target molecule [7]. The primary advantage of this methodology is the ability to utilize readily available, inexpensive starting materials with predefined stereogenic centers [8].

One notable synthetic route to 1,4-dideoxy-1,4-imino-d-arabinitol begins with 2,3,5-tri-O-benzyl-l-xylofuranose, which is derived from l-xylose through a three-step process [7]. The synthesis proceeds through condensation with hydroxylamine followed by dehydration under Appel conditions to provide a nitrile intermediate [7]. Subsequent stereospecific hydrazidation, cyclization, and deprotection steps yield the target compound [7]. This approach demonstrates the utility of carbohydrate precursors in establishing the required stereochemistry of 1,4-dideoxy-1,4-imino-d-arabinitol [1].

Another significant chiral pool approach utilizes d-glucose as the starting material [33]. This synthetic pathway involves ten steps and achieves an overall yield of 49%, with a key step being a highly diastereoselective glycolate aldol reaction [33]. The use of d-glucose as a starting material is particularly advantageous due to its abundance and low cost [12].

The table below summarizes key chiral pool approaches for the synthesis of 1,4-dideoxy-1,4-imino-d-arabinitol from various carbohydrate precursors:

| Starting Material | Key Intermediates | Key Reactions | Overall Yield | Number of Steps | Reference |

|---|---|---|---|---|---|

| l-Xylose | 2,3,5-tri-O-benzyl-l-xylofuranose, nitrile derivative | Condensation with hydroxylamine, dehydration, hydrazidation | Not specified | Multiple | [7] |

| d-Glucose | Not specified | Glycolate aldol reaction | 49% | 10 | [33] |

| d-Ribose | Iodo-glycosides | Amination-cyclization cascade | Not specified | 4 | [34] |

| d-Xylose | Multi-protected compounds | Iodine-mediated deprotection and cyclization | Not specified | Not specified | [2] |

A particularly elegant approach involves the chirospecific synthesis of 1,4-dideoxy-1,4-imino-d-arabinitol through a one-pot cyclization method [2]. In this approach, multi-protected compounds are treated with 20% iodine in methanol, which efficiently catalyzes the deprotection of various protecting groups (O-isopropylidene, O-(tert-butyldimethylsilyl), N-(9-phenylfluoren-9-yl), and N-benzyloxycarbonyl), resulting in intramolecular cyclization to directly yield 1,4-dideoxy-1,4-imino-d-arabinitol [2]. This method demonstrates the potential for streamlining the synthetic process by combining multiple steps into a single transformation [2].

The choice of protecting groups plays a crucial role in carbohydrate-based syntheses of 1,4-dideoxy-1,4-imino-d-arabinitol [31]. Benzyl protection is commonly employed due to its stability under various reaction conditions and selective removal through catalytic hydrogenolysis [31]. Typical solvents for benzyl deprotection include methanol, ethanol, ethyl acetate, and tetrahydrofuran [31]. The strategic use of protecting groups enables selective transformations at specific positions of the carbohydrate scaffold, facilitating the construction of the pyrrolidine ring with the desired stereochemistry [7].

Divergent Synthesis Strategies for Structural Analogues

Divergent synthesis strategies have emerged as powerful approaches for generating diverse structural analogues of 1,4-dideoxy-1,4-imino-d-arabinitol from common intermediates [10]. These strategies are particularly valuable for creating libraries of compounds for structure-activity relationship studies and for optimizing biological properties [14]. The fundamental principle of divergent synthesis involves the transformation of a versatile intermediate into multiple target compounds through distinct reaction pathways [27].

One notable divergent synthesis approach for 1,4-dideoxy-1,4-imino-d-arabinitol and its analogues utilizes a multifunctional chiral scaffold derived from l-serine [26]. This approach employs an intramolecular aminolysis protocol to form the azaheterocyclic core, followed by functionalization of a resident alkene moiety to install desired substituents at various positions of the piperidine ring [26]. The strategy provides flexible synthetic routes to di-, tri-, and tetrahydroxylated iminosugar scaffolds of structural and medicinal significance [26].

Another innovative divergent synthesis strategy involves the use of pseudohemiketal lactams as key intermediates, which are obtained from sucrose [4]. These intermediates are prepared through a diastereospecific tandem reaction that facilitates the introduction of various substituents on the nitrogen atom of the iminosugars [4]. This approach enables the synthesis of N-alkylated 1,4-dideoxy-1,4-imino-d-arabinitol derivatives with diverse structural features [4].

The development of iminosugar C-nitromethyl glycosides represents another significant advancement in divergent synthesis strategies [14]. This approach allows for the stereoselective synthesis of novel iminosugar glycosides with versatile nitromethyl functionality [14]. The utility of this methodology is demonstrated in the single-step synthesis of bicyclic iminosugars through different reaction pathways [14]. Under reagent-free conditions, N-allyl-C-nitromethyl glycosides undergo intramolecular cyclization to iminosugar-oximes, while under SET oxidation, they form cyclopropane-fused iminosugars [14]. Additionally, N-propargyl-C-nitromethyl glycosides participate in an unprecedented ketenimine-acrylamidine-Michael addition cascade reaction to yield bicyclic amidines [14].

The table below summarizes key divergent synthesis strategies for generating structural analogues of 1,4-dideoxy-1,4-imino-d-arabinitol:

| Common Intermediate | Diversification Methods | Types of Analogues | Key Features | Reference |

|---|---|---|---|---|

| l-Serine-derived scaffold | Intramolecular aminolysis, alkene functionalization | Di-, tri-, and tetrahydroxylated iminosugars | Flexible routes to various iminosugar scaffolds | [26] |

| Pseudohemiketal lactams from sucrose | Diastereospecific tandem reaction | N-alkylated derivatives | Introduction of various N-substituents | [4] |

| Iminosugar C-nitromethyl glycosides | Multiple reaction pathways | Bicyclic iminosugars | Stereoselective synthesis | [14] |

| d-Ribose-derived aldehyde | Asymmetric α-amination, Wittig reactions | Polyhydroxy pyrrolidines, piperidines, azepanes | Generation of new chiral centers | [10] |

| Chiral imino sugar | Selective coupling of nucleobases | Aza nucleosides | Potential glycosidase and PNP inhibitors | [9] |

A particularly efficient divergent synthesis method for various iminocyclitols, including analogues of 1,4-dideoxy-1,4-imino-d-arabinitol, starts from d-ribose [10]. This approach utilizes Wittig reactions to incorporate additional carbon atoms and organocatalytic asymmetric amination of aldehydes for the generation of new chiral centers functionalized with nitrogen atoms [10]. The use of l- and d-proline separately as catalysts offers the possibility to generate two different diastereomers with high selectivity [10]. This method opens up the possibility of synthesizing target molecules with a higher number of carbon atoms and stereogenic centers than the starting material used [10].

The design and divergent synthesis of aza nucleosides from a chiral imino sugar represents another innovative approach [9]. This synthetic strategy involves selective coupling of an appropriate nucleobase at different positions of an orthogonally protected imino sugar as a common precursor [9]. This methodology offers a straightforward protocol for the assembly of imino sugar-containing nucleosides, establishing a new repertoire of molecules as potential therapeutics [9].

The development of divergent synthesis strategies for 1,4-dideoxy-1,4-imino-d-arabinitol and its analogues has significantly expanded the structural diversity of available compounds [27]. These approaches enable the efficient preparation of multiple target molecules from common intermediates, facilitating the exploration of structure-activity relationships and the optimization of biological properties [14]. The versatility of divergent synthesis strategies makes them particularly valuable for the development of libraries of iminosugar derivatives for various applications [10].

Green Chemistry Innovations in Iminosugar Production

The principles of green chemistry have increasingly influenced the development of synthetic methodologies for 1,4-dideoxy-1,4-imino-d-arabinitol and other iminosugars [16]. These innovations aim to reduce environmental impact by minimizing waste generation, utilizing renewable resources, employing catalytic processes, and avoiding hazardous reagents and solvents [25]. The application of green chemistry principles to iminosugar synthesis has led to more sustainable and environmentally friendly production methods [16].

A notable green synthetic route for the synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol, the enantiomer of 1,4-dideoxy-1,4-imino-d-arabinitol, has been developed using naturally occurring d-xylose as the starting material [3]. This approach employs a stereospecific substitution of a hydroxy group without prior derivatization, where the only byproduct is water [3]. This methodology represents a significant advancement in green chemistry as it eliminates the need for toxic reagents and minimizes waste generation [3]. The concise and environmentally friendly nature of this synthesis opens up a novel benign route to iminosugar derivatives with diverse biological activities [3].

Another innovative green chemistry approach involves the use of heterogeneous catalysts, including gold on alumina (Au/Al2O3) and sulfated alumina (SO4²−/Al2O3), along with environmentally friendly reagents for the synthesis of hydroxypiperidine iminosugars [16]. This methodology resulted in good overall yields of various iminosugars, including 1,5-dideoxy-1,5-imino-ribitol (54%) and 1,5-dideoxy-1,5-imino-d-arabinitol (48%) [16]. A significant advantage of this approach is that the Au/Al2O3 catalyst can be easily recovered from the reaction mixture and reused without loss of activity, enhancing the sustainability of the process [16].

The development of solvent-free synthetic methods represents another important green chemistry innovation in iminosugar production [25]. These approaches eliminate the use of hazardous and toxic solvents, which are considered serious problems for health, safety, and environmental pollution [25]. Grinding technique reactions under solvent-free conditions have gained popularity as green synthetic routes for designing new molecules [25]. These methods offer advantages in terms of yield, selectivity, and simplicity of reaction procedures with high atom efficiency [25].

The table below summarizes key green chemistry innovations in the production of 1,4-dideoxy-1,4-imino-d-arabinitol and related iminosugars:

| Green Chemistry Approach | Key Features | Environmental Benefits | Yield | Reference |

|---|---|---|---|---|

| Stereospecific substitution of hydroxy group | Water as only byproduct | Elimination of toxic reagents, waste minimization | Not specified | [3] |

| Heterogeneous catalysis | Recyclable Au/Al2O3 catalyst | Catalyst recovery and reuse, reduced waste | 48-54% | [16] |

| Solvent-free synthesis | Grinding technique at room temperature | Elimination of hazardous solvents | Not specified | [25] |

| Microwave-assisted solvent-free synthesis | Rapid reaction times (10 min for aldimines) | Energy efficiency, solvent elimination | Excellent yields | [28] |

| Biocatalytic cascades | Enzyme-catalyzed transformations in water | Mild conditions, high selectivity | >70% | [32] |

Microwave-assisted solvent-free synthesis represents another significant green chemistry innovation [28]. This approach has been applied to the synthesis of optically pure N-(tert-butylsulfinyl)imines, which are valuable intermediates in the preparation of various nitrogen-containing compounds, including iminosugars [28]. The procedure involves microwave-promoted condensation of aldehydes and ketones using (R)-2-methylpropane-2-sulfinamide in the presence of Ti(OEt)4 under solvent-free conditions [28]. This methodology allows for the preparation of a variety of sulfinyl aldimines with excellent yields and purities in only 10 minutes, making any further purification unnecessary [28]. The rapid reaction times and elimination of solvents contribute to the green credentials of this approach [28].

Biocatalytic cascades toward iminosugar scaffolds represent a cutting-edge green chemistry innovation [32]. These approaches utilize enzyme-catalyzed transformations in water at ambient temperatures, offering great control over chemo- and enantioselectivity [32]. A two-step pathway involving galactose oxidase variant F2 followed by chemical or enzymatic reduction provides an efficient one-pot route to iminosugar targets, with product formation exceeding 70% [32]. Key to the success of this strategy was the application of genome mining, which identified bacterial shikimate dehydrogenases as promiscuous iminosugar reductases [32]. The cell-free protocols allowed for isolation of highly polar iminosugar products from biotransformations in a single step through the development of a gradient-elution cation exchange purification [32]. This approach provides a short synthetic route that can be used as a cell-free platform for broader iminosugar synthesis [32].

An innovative amination-cyclization cascade reaction for iminosugar synthesis represents another significant green chemistry advancement [13]. This methodology allows for the stereoselective conversion of easily accessible iodo-aldoses and iodo-ketoses into iminosugars in a single step, with highly efficient yields (63-95%), and in aqueous media [13]. Furthermore, the use of functionalized amines enables the synthesis of N-functionalized iminosugars without additional steps [13]. This approach exemplifies the principles of green chemistry by maximizing atom economy, reducing the number of synthetic steps, and utilizing water as a reaction medium [13].

| Enzyme | IC50 or Ki Value (μM) | Inhibition Type | Selectivity Index | Reference Citation |

|---|---|---|---|---|

| Rat Muscle Glycogen Phosphorylase (RMGP) | 0.93 ± 0.01 | Competitive | High (reference) | [1] [2] |

| E. coli Glycogen Synthase (EcGS) | 1320 ± 10 | Competitive | Low | [1] [2] |

| Sucrose Synthase 4 (SuSy4) | 246.5 ± 0.1 | Competitive | Moderate | [1] [2] |

| α-Glucosidase (bovine liver) | ~400 (for DAB analogs) | Competitive | Variable | [4] [5] |

| α-Mannosidase (jack bean) | 0.23-1.4 (for DAB analogs) | Competitive | High (>400 for analogs) | [4] [5] |

| β-Glucosidase (bovine liver) | ~300-1000 (for DAB analogs) | Competitive | Low | [6] [7] |

| β-Galactosidase (bovine liver) | ~300-1000 (for DAB analogs) | Competitive | Low | [6] [7] |

| ER α-Glucosidase II (C. thermophilum) | 0.187 ± 0.003 | Competitive | Very High | [3] |

| Human Lysosomal α-Glucosidase | ~1-10 (for DAB analogs) | Competitive | High | [8] |

The compound displays markedly reduced activity against Escherichia coli glycogen synthase, with an IC50 value of 1320 ± 10 μM, representing a greater than 1000-fold reduction in potency compared to glycogen phosphorylase [1] [2]. This dramatic selectivity difference reflects the distinct architectural features of the respective enzyme active sites and the specific binding requirements for effective inhibition.

Structural analogs of 1,4-dideoxy-1,4-imino-d-arabinitol bearing hydrazide imide modifications demonstrate exceptional selectivity toward α-mannosidase, with Ki values ranging from 0.23 to 1.4 μM [4] [5]. These analogs achieve selectivity indices exceeding 400, indicating their potential for therapeutic applications where broad-spectrum glycosidase inhibition would produce unwanted side effects [4] [5]. The enhanced selectivity arises from the hydrazide imide moiety providing additional polar contacts within the α-mannosidase active site that are not accessible in other glycosidase architectures [9].

Research findings indicate that 1,4-dideoxy-1,4-imino-d-arabinitol derivatives exhibit nanomolar inhibition potencies against specific β-glucosidase and β-galactosidase isoforms when appropriately modified with alkyl substituents [6] [7]. The introduction of α-1-carbon alkyl chains with aryl substituents dramatically alters the inhibition spectrum, with some derivatives showing nanomolar potency against bovine liver β-glucosidase and β-galactosidase while maintaining reduced activity against α-glucosidases [6] [7].

The selectivity patterns demonstrate that subtle structural modifications can produce dramatic shifts in enzyme specificity. Carbon-4 branched derivatives show high selectivity toward α-glucosidase, with enhanced inhibition of rat intestinal maltase and sucrase [8]. These structure-activity relationships provide critical insights for designing therapeutic agents with desired selectivity profiles.

Allosteric Modulation of Glycogen Phosphorylase Activity

1,4-Dideoxy-1,4-imino-d-arabinitol exhibits a complex mechanism of glycogen phosphorylase modulation that involves both allosteric inhibition and paradoxical enzyme activation effects. The compound demonstrates a biphasic concentration-response relationship, with stimulation observed at low concentrations and inhibition at higher concentrations [10]. This unusual pharmacological profile distinguishes it from other glycogen phosphorylase inhibitors and provides unique insights into the allosteric regulation mechanisms of this critical metabolic enzyme.

Table 2: Allosteric Modulation of Glycogen Phosphorylase Activity

| Parameter | Observation | Molecular Basis | Reference Citation |

|---|---|---|---|

| Mechanism of Action | Allosteric inhibition with promotion of phosphorylase activation | Mimics glucose moiety of donor substrates | [1] [11] [10] |

| Binding Site | Active site and allosteric site interactions | Binds to glucosyl residue subsite in active center | [1] [2] |

| Effect on Phosphorylase a Activity | Biphasic effect: stimulation at low concentrations, inhibition at high concentrations | Concentration-dependent dual mechanism | [10] |

| Effect on Phosphorylase b/a Conversion | Promotes conversion of phosphorylase b to phosphorylase a | Counteracts endogenous ligands promoting phosphorylase a to b conversion | [10] |

| Glucose Competition | Competitive inhibition with glucose binding | Structural mimicry of glucose substrate | [10] |

| Glucose-6-Phosphate Interaction | May compete with glucose-6-phosphate at AMP binding site | Possible interaction with nucleotide binding sites | [10] |

| Concentration for 50% Inhibition (IC50) | 0.93 μM (RMGP), 1320 μM (EcGS) | High affinity binding to glycogen phosphorylase | [1] [2] |

| Allosteric vs Direct Inhibition | Primarily allosteric with some direct competitive components | Complex allosteric regulation mechanism | [1] [11] [10] |

| Synergistic Effects with Nucleotides | Enhanced inhibition (>3 orders of magnitude) with ADP/UDP presence | Nucleotide-dependent enhancement of binding affinity | [1] [2] |

The allosteric modulation mechanism involves 1,4-dideoxy-1,4-imino-d-arabinitol binding to the subsite normally occupied by the glucosyl residue during the transfer reaction between donor and acceptor substrates [1] [2]. This binding position allows the compound to act as a glucose mimetic while simultaneously interfering with the normal catalytic cycle. The compound's ability to promote the conversion of phosphorylase b to phosphorylase a represents a unique pharmacological property, as most other phosphorylase inhibitors promote the opposite conversion [10].

Kinetic analysis reveals that 1,4-dideoxy-1,4-imino-d-arabinitol exhibits competitive inhibition with respect to both phosphate and glycogen substrates [1] [2]. Double reciprocal plots demonstrate that the compound can bind to either the free enzyme or the enzyme-phosphate complex, precluding glycogen binding and subsequent catalysis [1] [2]. This competitive binding pattern is consistent with the compound's structural similarity to glucose and its ability to occupy the substrate binding site.

The compound demonstrates remarkable synergistic effects when combined with nucleotide cofactors. In the presence of adenosine diphosphate or uridine diphosphate, the inhibitory potency of 1,4-dideoxy-1,4-imino-d-arabinitol increases by more than three orders of magnitude [1] [2]. This synergistic enhancement reflects the compound's ability to bind more effectively to the enzyme-nucleotide complex, where conformational changes in the active site create optimal binding conditions for the inhibitor.

Research indicates that the allosteric effects of 1,4-dideoxy-1,4-imino-d-arabinitol may involve competition with endogenous regulatory molecules at multiple binding sites [10]. The compound appears to compete with glucose for the active site while simultaneously interacting with allosteric sites that normally bind glucose-6-phosphate and other regulatory metabolites [10]. This multi-site interaction pattern explains the complex concentration-response relationships observed in intact cellular systems.

The mechanism of phosphorylase activation by 1,4-dideoxy-1,4-imino-d-arabinitol involves counteracting the effects of endogenous ligands that promote the conversion of phosphorylase a to phosphorylase b [10]. The compound's ability to stabilize the phosphorylase a conformation while simultaneously inhibiting catalytic activity represents a unique regulatory mechanism that may have therapeutic implications for disorders involving glycogen metabolism.

Structural Basis for α-Mannosidase and β-Galactosidase Affinity

The structural basis for 1,4-dideoxy-1,4-imino-d-arabinitol's affinity toward α-mannosidase and β-galactosidase involves distinct molecular recognition mechanisms that reflect the unique architectural features of these enzyme active sites. Crystallographic and computational modeling studies have revealed the specific amino acid residues and binding interactions responsible for the compound's differential affinities across these glycosidase families.

Table 3: Structural Basis for Enzyme Affinity

| Enzyme System | Key Binding Residues | Binding Affinity Ki (μM) | Structural Features | Selectivity Mechanism | Reference Citation |

|---|---|---|---|---|---|

| α-Mannosidase (jack bean) | Active site pocket, conserved catalytic residues | 0.23-1.4 | Hydrazide imide moiety enhances binding | Hydrazide group provides additional contacts | [4] [5] [9] |

| β-Galactosidase (bovine liver) | Shallow binding pocket, flexible loop regions | ~300-1000 | Two distinct binding modes for DAB derivatives | Alkyl chain length and configuration critical | [6] [7] |

| ER α-Glucosidase II | D564 (ionic bond), D640 (catalytic acid/base), H698 (H-bonding) | 0.187 | Dual ionic interactions with D564 and D640 | Unique dual ionic bonding pattern | [3] |

| Glycogen Phosphorylase | Active site, Pi binding site, glycogen binding region | 0.93 | Competitive binding with glucose and phosphate | Substrate mimicry and allosteric effects | [1] [10] |

| α-Glucosidase (intestinal) | Substrate binding groove, catalytic residues | ~1-10 | C-4 branching affects selectivity | Steric complementarity with active site | [8] |

| Xanthomonas α1-6-Mannosidase | R459 (H-bonding), K185, E249, D274, D275 | ~100-500 | Dual substrate specificity (mannose/galactose) | Shallow pocket accommodates dual substrates | [12] |

| Lysosomal α-Mannosidase | Catalytic pocket, conserved GH family residues | ~1-5 | Selective inhibition vs other glycosidases | Specific recognition of mannose configuration | [4] [5] |

α-Mannosidase affinity is primarily determined by the enzyme's active site architecture, which features a deep catalytic pocket lined with conserved residues that specifically recognize the mannose configuration [4] [5]. 1,4-Dideoxy-1,4-imino-d-arabinitol analogs containing hydrazide imide modifications demonstrate exceptional affinity for α-mannosidase, with Ki values as low as 0.23 μM [4] [5]. The enhanced binding results from the hydrazide group forming additional polar contacts within the active site that are not accessible to the parent compound [9].

Computational modeling studies reveal that the hydrazide imide moiety of modified 1,4-dideoxy-1,4-imino-d-arabinitol derivatives can form multiple hydrogen bonds with active site residues, creating a network of stabilizing interactions [9]. The endocyclic nitrogen of the pyrrolidine ring forms ionic interactions with conserved aspartate residues, while the exocyclic hydrazide group engages in additional hydrogen bonding with nearby serine and threonine residues [9]. This multi-point binding pattern explains the exceptional selectivity and potency observed for these analogs.

β-Galactosidase interactions with 1,4-dideoxy-1,4-imino-d-arabinitol derivatives involve a fundamentally different binding mechanism characterized by a shallow binding pocket and flexible loop regions [6] [7]. The enzyme's active site architecture accommodates the inhibitor through two distinct binding modes, depending on the specific structural modifications present on the 1,4-dideoxy-1,4-imino-d-arabinitol scaffold [6] [7]. Alkyl chain length and stereochemical configuration prove critical determinants of binding affinity and selectivity.

Research on Xanthomonas α1-6-mannosidase reveals unexpected dual substrate specificity, with the enzyme demonstrating both α-mannosidase and β-galactosidase activities [12]. Structural analysis indicates that the enzyme's shallow binding pocket, featuring key residues R459, K185, E249, D274, and D275, can accommodate both mannose and galactose substrates through different binding orientations [12]. The glycosidic oxygen of β-galactose substrates forms hydrogen bonds with R459 at a distance of 2.93 Å, while peripheral hydroxyl groups are stabilized by multiple active site residues [12].

The structural basis for endoplasmic reticulum α-glucosidase II affinity involves a unique dual ionic bonding pattern that distinguishes 1,4-dideoxy-1,4-imino-d-arabinitol from other competitive inhibitors [3]. The compound forms ionic interactions with both D564 and D640 residues, with D640 serving as the catalytic acid/base [3]. This dual ionic interaction pattern, combined with hydrogen bonding through H698, creates an exceptionally stable enzyme-inhibitor complex that accounts for the compound's sub-micromolar potency [3].

Molecular dynamics simulations indicate that 1,4-dideoxy-1,4-imino-d-arabinitol adopts specific conformational states when bound to different glycosidase active sites [9]. The pyrrolidine ring flexibility allows the compound to adapt to the geometric constraints of various enzyme binding pockets while maintaining critical hydrogen bonding and electrostatic interactions. This conformational adaptability contributes to the compound's broad-spectrum activity while structural modifications can enhance selectivity toward specific enzyme targets.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

2-Hydroxymethyl-Pyrrolidine-3,4-Diol

Dates

Explore Compound Types